![molecular formula C8H16N2O B13181626 N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
Suzuki–Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds by coupling boronic acids with halogenated azetidines.
Common Reagents and Conditions
Aza-Michael Addition: Typically uses NH-heterocycles and α,β-unsaturated esters under basic conditions.
Suzuki–Miyaura Cross-Coupling: Requires palladium catalysts and boronic acids.
Major Products
The major products of these reactions are functionalized azetidines, which can be further diversified for various applications .
Applications De Recherche Scientifique
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The azetidine ring is a pharmacophore in many bioactive molecules, making this compound a potential candidate for drug development.
Materials Science: Functionalized azetidines can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler structure with similar reactivity.
Pyrrolidine: A five-membered ring analog with different steric properties.
Piperidine: A six-membered ring analog with different electronic properties.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
N-(azetidin-2-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3 |
Clé InChI |
VSRGXFPYUUPUHT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)CC1CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


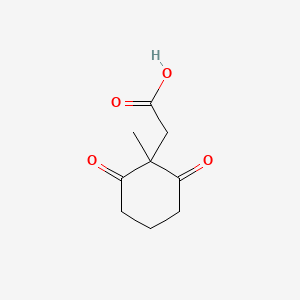
![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

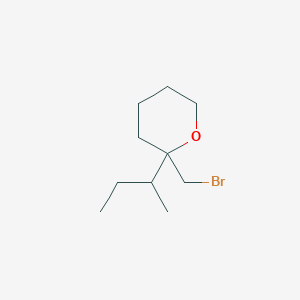
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
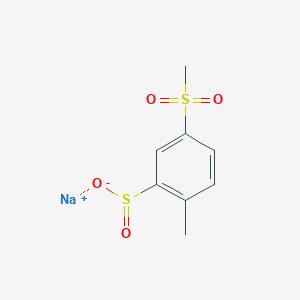
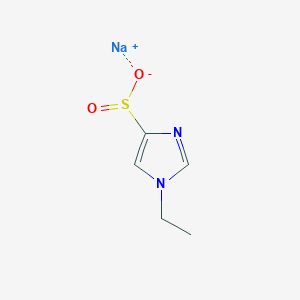
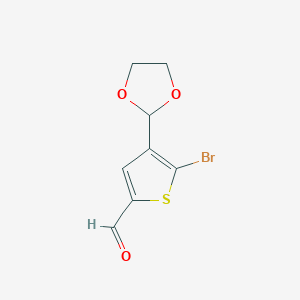
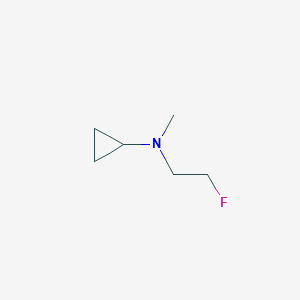

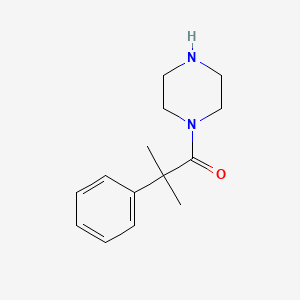
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
